N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[(4-Methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a 4-methoxythian-4-ylmethyl substituent on the amide nitrogen. The compound’s structural complexity arises from its thian (tetrahydrothiopyran) moiety, which introduces conformational rigidity and electronic modulation due to the sulfur atom and methoxy group. Such features are often leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-21-13(4-6-22-7-5-13)9-19-12(20)10-2-3-11(18-8-10)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSWTKZBOCIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The methoxythianyl moiety can be introduced through nucleophilic substitution reactions, where a suitable thianyl precursor reacts with a methoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The methoxythianyl moiety may interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .
Comparison with Similar Compounds
Core Pyridine-Carboxamide Framework
The pyridine-3-carboxamide scaffold is a common structural motif in agrochemical and pharmaceutical agents. Key analogs include:
Key Observations :
- Trifluoromethyl vs.
- Thian vs. Indan Substituents : The 4-methoxythian-4-ylmethyl group introduces a sulfur-containing heterocycle, which may engage in hydrogen bonding or hydrophobic interactions distinct from the indan-based substituents in A.3.32–A.3.37. The methoxy group could further modulate electronic density and metabolic pathways (e.g., O-demethylation) .
Functional and Pharmacological Comparisons
Mechanism of Action
While direct activity data for the target compound is unavailable, structural analogs listed in the EU Patent (A.3.1–A.3.39) are documented as Complex II inhibitors, targeting succinate dehydrogenase in fungal and bacterial pathogens . The pyridine-carboxamide core is critical for binding to the ubiquinone site of Complex II.
Hypothesized Pharmacokinetic Properties
- Metabolic Stability : The trifluoromethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to difluoromethyl analogs, as CF₃ groups are less prone to oxidative degradation .
- Solubility : The thian ring’s sulfur atom and methoxy group could improve aqueous solubility relative to indan-based analogs, which rely on bulky hydrophobic substituents .
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide functional group, along with a methoxythian moiety. Its molecular formula is with a molecular weight of approximately 314.29 g/mol.
Research indicates that this compound exhibits significant antiandrogenic effects . In vivo studies have shown that it can reduce prostate weight in rats without altering serum testosterone levels, suggesting a potential therapeutic role in conditions influenced by androgens.
Pharmacological Effects
- Antiandrogenic Activity : The compound has been demonstrated to inhibit androgen receptor activity, which may be beneficial in treating prostate cancer and other androgen-dependent diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to establish specific efficacy and mechanisms.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiandrogenic | Reduced prostate weight in rats | |
| Antimicrobial | Potential activity against specific pathogens | |
| Mechanism | Inhibition of androgen receptor activity |
Case Study 1: Antiandrogenic Effects
In a controlled study involving male rats, administration of this compound resulted in a statistically significant reduction in ventral prostate weight compared to control groups. Notably, serum testosterone levels remained unchanged, indicating that the compound's effects are likely mediated through direct action on androgen receptors rather than systemic hormonal alterations.
Case Study 2: Antimicrobial Assessment
An exploratory study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated moderate inhibition of growth for certain Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.
Research Findings
Recent literature highlights the significance of trifluoromethylated compounds in medicinal chemistry due to their unique electronic properties. The incorporation of such groups often enhances biological activity and selectivity towards target receptors. The presence of the methoxythian moiety may also contribute to the compound's overall pharmacological profile by influencing lipophilicity and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
